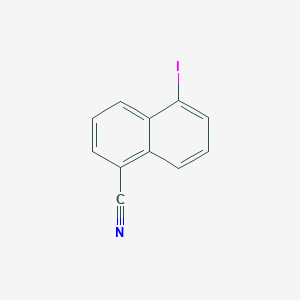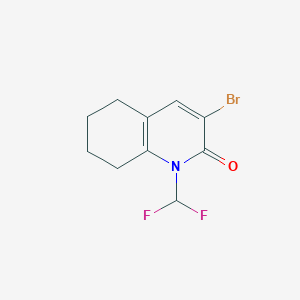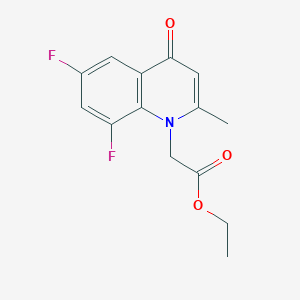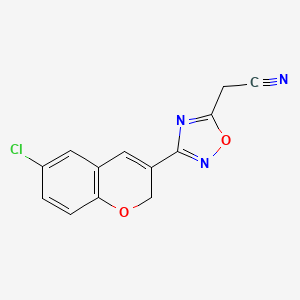
(2-Chlorophenyl)triethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)triethoxysilane is an organosilicon compound with the chemical formula C12H19ClO3Si. It is a colorless liquid that is primarily used as a coupling agent and surface modifier in various industrial applications. The compound contains a chlorophenyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure allows it to form strong bonds with both organic and inorganic materials, making it valuable in the production of advanced materials and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)triethoxysilane typically involves the reaction of 2-chlorophenylmagnesium bromide with triethoxysilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
In industrial settings, this compound can be produced through the direct reaction of ethanol with silicon in the presence of copper catalysts. This method involves the use of a fixed-bed reactor, where the reaction conditions are carefully controlled to optimize the yield of the desired product. The reaction is typically carried out at elevated temperatures, ranging from 240°C to 500°C, depending on the specific catalyst and reaction conditions used .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorophenyl)triethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to hydrolysis, where the ethoxy groups are replaced by hydroxyl groups in the presence of water.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Substitution: Formation of substituted phenyltriethoxysilanes.
Reduction: Formation of silane derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also used in the synthesis of advanced materials and coatings.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties for various biological applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance composites, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (2-Chlorophenyl)triethoxysilane involves the formation of strong covalent bonds with both organic and inorganic materials. The ethoxy groups undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on the surface of inorganic materials, forming stable Si-O-Si bonds. This enhances the adhesion and compatibility between different materials, making it an effective coupling agent and surface modifier .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)triethoxysilane: Similar in structure but with the chlorine atom in the para position.
(3-Chlorophenyl)triethoxysilane: Similar in structure but with the chlorine atom in the meta position.
Phenyltriethoxysilane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
(2-Chlorophenyl)triethoxysilane is unique due to the position of the chlorine atom in the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for specific interactions and modifications that are not possible with other isomers or unsubstituted phenyltriethoxysilanes .
Eigenschaften
CAS-Nummer |
88211-71-6 |
|---|---|
Molekularformel |
C12H19ClO3Si |
Molekulargewicht |
274.81 g/mol |
IUPAC-Name |
(2-chlorophenyl)-triethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-10-8-7-9-11(12)13/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
CVSUASMSFBGDIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=CC=CC=C1Cl)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)

![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)










